Methyl 3-chloro-5-fluoropyridine-2-carboxylate

描述

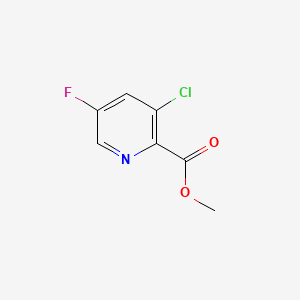

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the third position, a fluorine atom at the fifth position, and a carboxylate ester group at the second position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-fluoropyridine-2-carboxylate typically involves the halogenation of pyridine derivatives followed by esterification. One common method includes the reaction of 3-chloro-5-fluoropyridine with methanol in the presence of a strong acid catalyst to form the ester. The reaction conditions often require refluxing the mixture to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield partially or fully reduced derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile, products may include various substituted pyridine derivatives.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Reduced pyridine derivatives.

Hydrolysis Products: 3-chloro-5-fluoropyridine-2-carboxylic acid.

科学研究应用

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Recent studies have highlighted the potential of derivatives of methyl 3-chloro-5-fluoropyridine-2-carboxylate in developing novel antibacterial agents. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized, which exhibited promising antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . These compounds showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating their potency compared to established antibiotics like linezolid.

1.2 Anticancer Research

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives possess significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was measured using the MTT assay, revealing that some derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as anticancer drugs .

Agricultural Applications

2.1 Herbicidal Properties

This compound has been incorporated into herbicidal formulations due to its effectiveness in controlling unwanted vegetation. Patents describe its use in synergistic herbicidal compositions that combine it with other active ingredients to enhance efficacy against a variety of weeds . The compound’s ability to disrupt plant growth through specific biochemical pathways makes it a valuable component in modern herbicides.

2.2 Synergistic Effects with Other Herbicides

Research has shown that when combined with synthetic auxinic herbicides, this compound exhibits synergistic effects, leading to improved weed control efficacy. This synergy allows for lower application rates, reducing environmental impact while maintaining effectiveness .

Data Tables

Case Studies

Case Study 1: Antibacterial Derivatives Development

In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity against multiple strains of Gram-positive bacteria. The most effective derivative exhibited an eight-fold stronger inhibitory effect than linezolid, showcasing the compound's potential as a new class of antibiotics .

Case Study 2: Herbicide Formulation

A patent application detailed the formulation of herbicides containing this compound and other active ingredients. Field trials demonstrated significant improvements in weed control compared to traditional herbicides, highlighting the compound's role in sustainable agriculture practices .

作用机制

The mechanism of action of methyl 3-chloro-5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic or biochemical effects.

相似化合物的比较

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

- 2-fluoro-3-bromopyridine

Uniqueness: Methyl 3-chloro-5-fluoropyridine-2-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. These properties can significantly influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for targeted applications in research and industry.

生物活性

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine and fluorine atoms, which are known to enhance the biological activity of compounds by influencing their interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of this compound. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which include similar structural motifs, showed promising antibacterial activity against various gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL, indicating strong efficacy compared to standard antibiotics like linezolid .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7j | 0.25 | Staphylococcus aureus |

| 7k | 0.5 | Enterococcus faecalis |

| 7l | 1 | Streptococcus pneumoniae |

| Linezolid | 2 | Various drug-resistant strains |

The compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, which is crucial in treating infections where biofilm formation is a challenge .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that the cytotoxic effects of these compounds were dose-dependent. For example, compound 7j showed cytotoxicity at concentrations above 256 µg/mL, which is substantially higher than its MIC values, suggesting a favorable therapeutic index for potential antibacterial applications .

Table 2: Cytotoxicity Results

| Compound | Concentration (µg/mL) | Cell Survival (%) |

|---|---|---|

| 7j | 256 | >85 |

| Control | - | <20 |

Neuroprotective Effects

In addition to antibacterial properties, some derivatives related to this compound have been investigated for their neuroprotective effects. Research indicates that certain pyridine derivatives act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .

Table 3: Neuroprotective Activity

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| Compound A | 1.9 | 600 |

| Compound B | 0.38 | 1200 |

These findings suggest that modifications in the pyridine structure can significantly enhance neuroprotective effects, potentially leading to new treatments for conditions like Alzheimer's disease.

Case Studies

- Antibacterial Efficacy : In a study focused on the synthesis of novel oxazolidinone derivatives featuring the pyridine core, one compound exhibited an eight-fold stronger inhibitory effect than linezolid against drug-resistant strains . This highlights the potential for developing new antibiotics based on this scaffold.

- Neuroprotective Mechanism : Another study explored how certain modifications to the pyridine ring enhanced binding affinity to nAChRs, providing insights into the design of drugs aimed at cognitive enhancement and neuroprotection .

属性

IUPAC Name |

methyl 3-chloro-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGSHNULHUHZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673248 | |

| Record name | Methyl 3-chloro-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214387-31-1 | |

| Record name | Methyl 3-chloro-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。